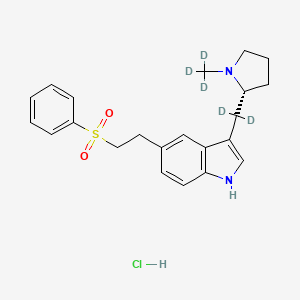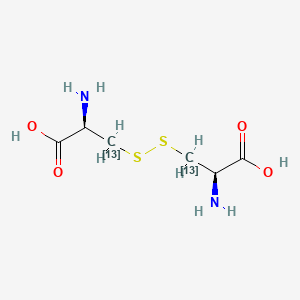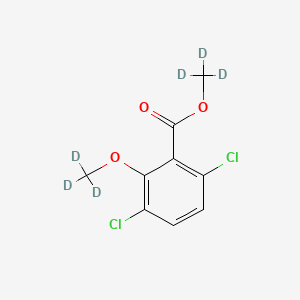
Eletriptan-d5 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eletriptan-d5 (hydrochloride) is a deuterium-labeled version of Eletriptan hydrochloride. Eletriptan is a second-generation triptan drug developed by Pfizer Inc. for the treatment of migraine headaches. It is a selective serotonin 5-hydroxytryptamine 1B/1D receptor agonist, which helps in reducing the swelling of blood vessels surrounding the brain, thereby alleviating migraine symptoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Eletriptan-d5 (hydrochloride) involves the incorporation of deuterium into the Eletriptan molecule. Deuterium is a stable isotope of hydrogen, and its incorporation can affect the pharmacokinetic and metabolic profiles of the drug. The synthetic route typically involves the deuteration of specific hydrogen atoms in the Eletriptan molecule using deuterated reagents under controlled conditions .
Industrial Production Methods: Industrial production of Eletriptan-d5 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium at the desired positions in the molecule. The final product is then purified and converted to its hydrochloride salt form for stability and ease of use .
Análisis De Reacciones Químicas
Types of Reactions: Eletriptan-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrrolidine ring.
Substitution: Substitution reactions can take place at the aromatic ring and the pyrrolidine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Eletriptan-d5 (hydrochloride) is primarily used in scientific research for studying the pharmacokinetics and metabolism of Eletriptan. The incorporation of deuterium allows researchers to trace the drug’s metabolic pathways and understand its behavior in the body. This information is crucial for optimizing the drug’s efficacy and safety .
In addition to pharmacokinetic studies, Eletriptan-d5 (hydrochloride) is used in the development of novel drug delivery systems, such as buccal films and fast-dissolving films, to improve the bioavailability and patient compliance of Eletriptan .
Mecanismo De Acción
Eletriptan-d5 (hydrochloride) exerts its effects by binding with high affinity to serotonin 5-hydroxytryptamine 1B/1D receptors. This binding leads to the constriction of dilated blood vessels in the brain, which is associated with migraine pain. Additionally, Eletriptan inhibits the release of pro-inflammatory neuropeptides, further reducing migraine symptoms .
The molecular targets involved include the 5-hydroxytryptamine 1B, 5-hydroxytryptamine 1D, and 5-hydroxytryptamine 1F receptors. Eletriptan also has modest affinity for other serotonin receptors, such as 5-hydroxytryptamine 1A, 5-hydroxytryptamine 1E, 5-hydroxytryptamine 2B, and 5-hydroxytryptamine 7 .
Comparación Con Compuestos Similares
Sumatriptan: Another triptan used for migraine treatment, but with a different receptor binding profile.
Zolmitriptan: Similar to Eletriptan but with different pharmacokinetic properties.
Naratriptan: Known for its longer half-life compared to other triptans.
Rizatriptan: Has a faster onset of action compared to Eletriptan.
Eletriptan-d5 (hydrochloride) stands out due to its deuterium labeling, which provides unique insights into the drug’s behavior and potential for improved therapeutic outcomes.
Propiedades
Fórmula molecular |
C22H27ClN2O2S |
|---|---|
Peso molecular |
424.0 g/mol |
Nombre IUPAC |
5-[2-(benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole;hydrochloride |
InChI |
InChI=1S/C22H26N2O2S.ClH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H/t19-;/m1./s1/i1D3,15D2; |
Clave InChI |
YPFFNRRUXKXSTA-DISHMIJRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CCC[C@@H]1C([2H])([2H])C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Cl |
SMILES canónico |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)




